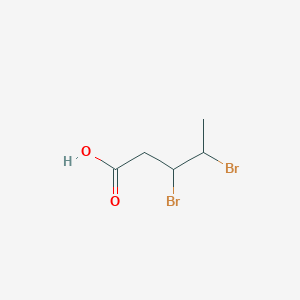

3,4-Dibromopentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8Br2O2 |

|---|---|

Molecular Weight |

259.92 g/mol |

IUPAC Name |

3,4-dibromopentanoic acid |

InChI |

InChI=1S/C5H8Br2O2/c1-3(6)4(7)2-5(8)9/h3-4H,2H2,1H3,(H,8,9) |

InChI Key |

XUCYZDCRSFGQOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC(=O)O)Br)Br |

Origin of Product |

United States |

3,4-dibromopentanoic acid physical and chemical properties

An In-Depth Technical Guide to 3,4-Dibromopentanoic Acid: Physicochemical Profiling, Synthesis, and Applications

Executive Summary

3,4-Dibromopentanoic acid (CAS: 75101-66-5) is a highly versatile, halogenated aliphatic carboxylic acid. Characterized by a terminal carboxyl group and vicinal bromine atoms at the C3 and C4 positions, this compound serves as a critical bifunctional building block in advanced organic synthesis and drug development. It is predominantly utilized in the synthesis of complex lactones, functionalized pentanoic acids, and as a structural intermediate for active pharmaceutical ingredients (APIs) targeting metabolic and neurological pathways[1].

Physicochemical Profiling

Understanding the physical and chemical properties of 3,4-dibromopentanoic acid is essential for predicting its pharmacokinetic behavior—such as cellular permeability—and its reactivity in synthetic workflows. The compound's moderate lipophilicity and low topological polar surface area make it an excellent candidate for integration into larger, membrane-permeable drug scaffolds[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Significance |

| IUPAC Name | 3,4-dibromopentanoic acid | Standardized nomenclature[2]. |

| CAS Number | 75101-66-5 | Unique registry identifier[3]. |

| Molecular Formula | C₅H₈Br₂O₂ | Defines atomic composition[2]. |

| Molecular Weight | 259.92 g/mol | Optimal size for fragment-based drug design[2]. |

| Exact Mass | 257.88910 Da | Critical for high-resolution mass spectrometry (HRMS)[2]. |

| XLogP3 | 1.7 | Indicates moderate lipophilicity, favorable for bioavailability[2]. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Highly favorable for membrane traversal and blood-brain barrier penetration[2]. |

| Hydrogen Bond Donors | 1 | Contributes to target-protein binding[2]. |

| Hydrogen Bond Acceptors | 2 | Facilitates interaction with kinase/enzyme active sites[2]. |

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 3,4-dibromopentanoic acid stems from its dual reactive centers, allowing orthogonal functionalization:

-

Carboxylic Acid Terminus: Readily undergoes esterification, amidation, and coupling reactions (e.g., using EDC/NHS) to form PROTAC linkers, prodrugs, or tethered ligands.

-

Vicinal Dibromide Core: The C3 and C4 bromines are prime targets for nucleophilic substitution (Sₙ2) or base-catalyzed dehydrohalogenation. Under strong basic conditions, the molecule can eliminate HBr to yield dienes or alkynes, which are valuable for subsequent Diels-Alder cycloadditions or cross-coupling reactions.

Diagram 1: Orthogonal reactivity pathways of the 3,4-dibromopentanoic acid scaffold.

Synthesis Protocol: Electrophilic Bromination of 3-Pentenoic Acid

The most direct, scalable, and high-yielding route to 3,4-dibromopentanoic acid is the electrophilic addition of molecular bromine (Br₂) to 3-pentenoic acid. This reaction proceeds via a classic anti-addition mechanism, forming a cyclic bromonium ion intermediate.

Diagram 2: Mechanistic workflow for the electrophilic bromination of 3-pentenoic acid.

Step-by-Step Methodology & Causality

This protocol is designed as a self-validating system, ensuring high stereochemical fidelity and preventing oxidative side reactions.

-

Step 1: Preparation of the Substrate Solution. Dissolve 1.0 equivalent of 3-pentenoic acid in anhydrous dichloromethane (DCM).

-

Causality: DCM is selected because it is an aprotic, non-nucleophilic solvent. If a nucleophilic solvent like water or methanol were used, it would aggressively intercept the bromonium ion intermediate, leading to the formation of a bromohydrin or bromo-ether instead of the target vicinal dibromide.

-

-

Step 2: Temperature Control. Cool the reaction flask to 0 °C using an ice-water bath and shield the flask from direct light (e.g., wrapping in aluminum foil).

-

Causality: Cooling mitigates the highly exothermic nature of bromine addition, preventing thermal degradation. Shielding from light is critical to prevent the homolytic cleavage of Br₂ into bromine radicals, thereby suppressing unwanted free-radical substitution at the allylic positions.

-

-

Step 3: Bromine Addition. Dissolve 1.05 equivalents of liquid bromine (Br₂) in a small volume of DCM. Add this solution dropwise to the reaction mixture under continuous magnetic stirring.

-

Causality: Dropwise addition maintains a low steady-state concentration of bromine, preventing over-reaction and localized heating. The reaction is intrinsically self-indicating; the red-brown color of bromine will rapidly dissipate as it reacts with the alkene double bond.

-

-

Step 4: Reaction Monitoring and Quenching. Stir the mixture for 1–2 hours, allowing it to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC). Once the starting material is consumed and a persistent faint yellow color remains (indicating a slight, safe excess of bromine), quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Causality: Sodium thiosulfate instantly reduces any unreacted, highly electrophilic bromine to benign, water-soluble bromide ions (Br⁻), preventing oxidative side reactions during the concentration phase.

-

-

Step 5: Workup and Isolation. Separate the organic layer, extract the aqueous layer twice with fresh DCM, and wash the combined organic phases with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3,4-dibromopentanoic acid. Purify via recrystallization or silica gel chromatography to isolate the pure diastereomers.

Applications in Drug Development & Chemical Synthesis

In medicinal chemistry, brominated intermediates like 3,4-dibromopentanoic acid are crucial for synthesizing novel therapeutic candidates and complex molecular architectures.

-

Enzyme Inhibitors: Synthetic bromophenol derivatives and related brominated aliphatic acids, which share structural motifs with 3,4-dibromopentanoic acid, have demonstrated significant inhibitory effects on critical metabolic enzymes, including human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE)[1]. These inhibition properties are actively investigated for the potential treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy[1].

-

Complex Molecule Construction: The compound is a documented intermediate in the multi-step synthesis of complex aryloxy-pentenoic acids. For example, it serves as a foundational building block in the synthesis of 4-[4-(4-trifluoromethylphenoxy)phenoxy]-2-pentenoic acid, a process that relies heavily on the precise functional group manipulations enabled by the dibromide core[4].

References

-

PubChem. "3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970 - PubChem." National Institutes of Health (NIH). Available at:[Link]

-

PrepChem. "Synthesis of 4-[4-(4-trifluoromethylphenoxy)phenoxy]-2-pentenoic acid." Available at:[Link]

Sources

1H NMR and 13C NMR chemical shifts of 3,4-dibromopentanoic acid

Comprehensive Technical Guide: 1 H and 13 C NMR Characterization of 3,4-Dibromopentanoic Acid

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of halogenated intermediates is a critical quality control step. 3,4-dibromopentanoic acid ( C5H8Br2O2 ) serves as a highly versatile brominated reagent in organic synthesis, frequently utilized as a precursor for complex lactones and bromopentenoic acids. Because the stereochemistry of this molecule strictly dictates its downstream reactivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most authoritative tool for its characterization.

This whitepaper provides an in-depth, mechanistically grounded guide to the 1 H and 13 C NMR chemical shifts of 3,4-dibromopentanoic acid, bridging theoretical predictive models with field-proven synthetic protocols.

Chemical Context & Mechanistic Significance

The utility of 3,4-dibromopentanoic acid lies in its dense functionalization: a terminal carboxylic acid, two chiral centers bearing electronegative bromine atoms (C3 and C4), and a terminal methyl group.

The stereoisomerism of this compound is not merely a structural curiosity; it is the primary driver of its chemical fate. The specific diastereomer (threo vs. erythro) dictates the kinetics and the stereochemical outcome of base-induced E2 (bimolecular) dehydrobromination. According to established mechanistic studies [1], the E2 elimination requires a specific anti-periplanar arrangement. Consequently:

-

The threo diastereomer undergoes elimination to form (E)-2-bromo-pent-3-enoic acid at a relatively slower rate.

-

The erythro diastereomer undergoes elimination to form (Z)-2-bromo-pent-3-enoic acid at a faster rate.

NMR spectroscopy is deployed not just to confirm the molecular weight, but to extract the 3JHH coupling constants that differentiate these diastereomers, thereby predicting the success and yield of downstream transformations.

Experimental Protocol: Synthesis and NMR Sample Preparation

To obtain high-fidelity NMR spectra, the analyte must be synthesized and purified to prevent signal overlap from unreacted starting materials. The following is a self-validating protocol for the synthesis of 3,4-dibromopentanoic acid via the electrophilic bromination of 3-pentenoic acid[2].

Step-by-Step Methodology

-

Reaction Setup: Dissolve 10.0 mmol of (E)-3-pentenoic acid in 25 mL of anhydrous dichloromethane ( CH2Cl2 ) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Shield the flask from ambient light using aluminum foil to prevent radical side-reactions.

-

Bromine Addition: Cool the solution to 0 °C using an ice bath. Dissolve 10.5 mmol of elemental bromine ( Br2 ) in 10 mL of CH2Cl2 . Add the Br2 solution dropwise over 30 minutes using an addition funnel.

-

Self-Validation Checkpoint: The reaction is complete when the characteristic deep red/brown color of Br2 persists slightly, indicating the total consumption of the alkene.

-

-

Quenching and Workup: Quench the reaction with 10 mL of a saturated aqueous sodium thiosulfate ( Na2S2O3 ) solution to neutralize excess bromine (the organic layer will turn from pale yellow to colorless). Separate the organic layer, wash with brine, and dry over anhydrous MgSO4 .

-

Concentration: Remove the solvent in vacuo to yield the crude 3,4-dibromopentanoic acid as a dense oil or low-melting solid.

-

NMR Sample Preparation: Dissolve 15–20 mg of the purified product in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

-

Self-Validation Checkpoint: In the resulting 1 H NMR spectrum, validate the success of the reaction by confirming the complete disappearance of the starting material's alkene multiplet at δ ~5.5 ppm.

-

Theoretical Framework for NMR Chemical Shifts

Because direct, open-source experimental spectra for this specific compound are not widely cataloged, application scientists rely on rigorous empirical rules (e.g., Shoolery’s rules and substituent effect additivity) to predict and assign the spectra [1]. The chemical shifts are governed by two primary forces: the strong inductive electron-withdrawing effect (-I) of the bromine atoms and the anisotropic deshielding of the carboxylic acid carbonyl.

1 H NMR Chemical Shift Analysis

The proton NMR spectrum is characterized by distinct spin-spin splitting patterns ( nJHH ) that map the connectivity of the carbon backbone. The protons on C3 and C4 are heavily deshielded by the adjacent halogens.

Table 1: Predicted 1 H NMR Data (in CDCl3 , 400 MHz)

| Proton Assignment | Expected Shift ( δ , ppm) | Multiplicity | Integration | Causality / Structural Logic |

| H1 (COOH) | 11.00 - 12.00 | Broad Singlet (br s) | 1H | Highly deshielded by oxygen electronegativity and hydrogen bonding. |

| H3 (CHBr) | 4.40 - 4.60 | Multiplet (m) | 1H | Deshielded by the α -bromine and the β -carboxylic acid group. |

| H4 (CHBr) | 4.20 - 4.40 | Multiplet (m) | 1H | Deshielded by the α -bromine. Coupled to the C5 methyl group. |

| H2 ( CH2 ) | 2.90 - 3.20 | Multiplet / ABX | 2H | Deshielded by the α -carbonyl group. The adjacent C3 chiral center renders these two protons diastereotopic, often resulting in complex ABX splitting rather than a simple doublet. |

| H5 ( CH3 ) | 1.70 - 1.85 | Doublet (d) | 3H | Shielded alkyl group, but shifted slightly downfield from a standard methyl due to the β -bromine. Splits into a doublet via coupling with H4 ( 3J≈6.5 Hz). |

Expert Insight: The exact coupling constant ( 3JH3−H4 ) extracted from the multiplets at 4.2–4.6 ppm is critical. Based on the Karplus equation, an anti conformation (predominant in the threo isomer) will exhibit a larger coupling constant ( J≈8−10 Hz), whereas a gauche conformation will show a smaller coupling constant ( J≈2−5 Hz).

13 C NMR Chemical Shift Analysis

The 13 C NMR spectrum complements the proton data by providing a 1:1 mapping of the carbon framework. The heavy atom effect of bromine significantly impacts the α and β carbons.

Table 2: Predicted 13 C NMR Data (in CDCl3 , 100 MHz)

| Carbon Assignment | Expected Shift ( δ , ppm) | Causality / Structural Logic |

| C1 (C=O) | 175.0 - 178.0 | Carbonyl carbon; heavily deshielded by the double-bonded oxygen. |

| C4 (CHBr) | 51.0 - 54.0 | α -deshielding from the attached Br atom (~25 ppm shift from base alkane). |

| C3 (CHBr) | 48.0 - 51.0 | α -deshielding from Br, slightly modulated by the γ -effect of the carbonyl. |

| C2 ( CH2 ) | 40.0 - 44.0 | α -deshielding from the adjacent carboxylic acid group. |

| C5 ( CH3 ) | 23.0 - 26.0 | β -deshielding from the C4 bromine pulls this methyl group downfield compared to a standard alkane chain (~14 ppm). |

Visualizations of Workflows and Signal Causality

To synthesize the operational and theoretical concepts discussed, the following diagrams map the experimental workflow and the logical causality behind the NMR chemical shifts.

Workflow for synthesis, NMR characterization, and E2 elimination of 3,4-dibromopentanoic acid.

Causality of NMR chemical shifts in 3,4-dibromopentanoic acid via inductive and anisotropic effects.

Conclusion

The characterization of 3,4-dibromopentanoic acid via 1 H and 13 C NMR spectroscopy is a fundamental exercise in understanding substituent effects and stereochemical geometry. By tracking the highly deshielded methine protons at C3 and C4, and analyzing their coupling constants, researchers can definitively assign the threo or erythro stereocenters. This analytical rigor ensures that subsequent synthetic steps—such as E2 dehydrobromination or lactonization—proceed predictably, saving time and resources in complex drug development pipelines.

References

-

University of California, Los Angeles (UCLA) – Chemistry and Biochemistry. "Conversion of Homoallylic Alcohols with Alkene Protection to the Corresponding Methyl Ketones." Available at:[Link]

solubility profile of 3,4-dibromopentanoic acid in polar organic solvents

An In-depth Technical Guide to the Solubility Profile of 3,4-dibromopentanoic Acid in Polar Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the . Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this molecule. We will explore the intricate interplay of intermolecular forces, predict solubility based on molecular structure, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is structured to empower the reader with the expertise to not only understand but also to practically evaluate the solubility of 3,4-dibromopentanoic acid and similar halogenated carboxylic acids.

Introduction: The Significance of Solubility in Application

3,4-Dibromopentanoic acid is a versatile building block in organic synthesis, valued for its reactive bromine atoms and carboxylic acid functionality.[1] Its utility in the development of novel compounds, including potential therapeutic agents, is significant.[1] The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A well-characterized solubility profile is indispensable for designing robust synthetic routes, developing effective purification strategies such as crystallization, and for its potential application in medicinal chemistry.[2][3]

Theoretical Framework: Predicting the Solubility of 3,4-Dibromopentanoic Acid

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. This balance is determined by the nature and strength of the intermolecular forces at play.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of 3,4-dibromopentanoic acid is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂O₂ | [5][6] |

| Molecular Weight | 259.92 g/mol | [6] |

| Hydrogen Bond Donor Count | 1 (from the carboxylic acid -OH) | [6] |

| Hydrogen Bond Acceptor Count | 2 (from the carbonyl and hydroxyl oxygens) | [6] |

| Topological Polar Surface Area | 37.3 Ų | [6] |

| XLogP3-AA (log P) | 1.7 | [6] |

The molecule possesses both polar and non-polar characteristics. The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] This group is the primary driver of its solubility in polar solvents. Conversely, the dibrominated pentyl chain contributes to its non-polar character. The predicted octanol-water partition coefficient (XLogP3-AA) of 1.7 indicates a moderate degree of lipophilicity.[6]

Intermolecular Forces in Solution

The dissolution of 3,4-dibromopentanoic acid in a polar organic solvent involves a complex interplay of intermolecular forces.

-

Hydrogen Bonding: This is the most significant interaction for the solubility of carboxylic acids in protic polar solvents (e.g., alcohols).[7][8] The carboxylic acid group can form strong hydrogen bonds with solvent molecules that are also hydrogen bond donors and/or acceptors.[8] In the solid state and in non-polar solvents, carboxylic acids tend to form stable cyclic dimers through hydrogen bonding, which must be disrupted for dissolution to occur.[8][9][10]

-

Dipole-Dipole Interactions: The polar C-Br and C=O bonds create permanent dipoles in the molecule, allowing for favorable dipole-dipole interactions with polar solvent molecules (both protic and aprotic).

-

Van der Waals Forces (London Dispersion Forces): These forces are present between all molecules and will contribute to the interaction of the alkyl chain of 3,4-dibromopentanoic acid with the organic solvent.[8]

The following diagram illustrates the key intermolecular forces involved in the dissolution of 3,4-dibromopentanoic acid in a polar protic solvent like ethanol.

Caption: Key intermolecular forces governing the dissolution of 3,4-dibromopentanoic acid.

Predicted Solubility Profile

Based on the principles outlined above, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents are hydrogen bond acceptors and have significant dipole moments, allowing for strong dipole-dipole interactions and hydrogen bonding with the solute's -OH group. |

| Less Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents have moderate polarity and can act as hydrogen bond acceptors, but their overall polarity is lower than the other classes, which may limit solubility. |

It is important to note that while theoretical predictions are valuable, empirical determination is necessary for precise quantitative data.[11][12]

Experimental Determination of the Solubility Profile

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[4][13] This protocol provides a self-validating system for generating reliable and reproducible data.

Materials and Equipment

-

3,4-Dibromopentanoic Acid (high purity)

-

Selected polar organic solvents (analytical grade or higher)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled centrifuge

-

Chemically inert, non-absorbent syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-dibromopentanoic acid to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[4] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration remains constant over time.[13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed in a temperature-controlled centrifuge set to the same temperature as equilibration.[4]

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the supernatant through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 3,4-dibromopentanoic acid of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Analyze the diluted sample from the saturated solution using the same HPLC method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Advanced Considerations and Future Outlook

While the shake-flask method provides a gold standard for solubility determination, modern computational approaches are gaining traction for their predictive power. Machine learning models, trained on large datasets of known solubility data, can now predict the solubility of new molecules in various organic solvents with increasing accuracy.[2][11][12][14] These in silico methods can accelerate the solvent screening process in early-stage drug development and process chemistry, saving time and resources.[11] However, experimental validation remains crucial for critical applications.

Conclusion

The is dictated by a balance between its polar carboxylic acid head and its less polar dibrominated alkyl chain. High solubility is anticipated in polar protic solvents due to strong hydrogen bonding capabilities. For precise and reliable data, a systematic experimental approach, such as the shake-flask method detailed herein, is essential. A comprehensive understanding of both the theoretical principles and the practical methodologies for determining solubility empowers researchers to effectively utilize 3,4-dibromopentanoic acid in their synthetic and developmental endeavors.

References

-

A new model predicts how molecules will dissolve in different solvents . MIT News. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents . ChemRxiv. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water . Nature Communications. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents . Digital Discovery (RSC Publishing). [Link]

-

Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks . RSC Publishing. [Link]

-

The type of intermolecular forces of attraction between carboxylic acids are: A. London forces B. - brainly.com . Brainly.com. [Link]

-

an introduction to carboxylic acids . Chemguide. [Link]

-

Structure and Properties of Carboxylic Acids . Chemistry LibreTexts. [Link]

-

The Experimental Determination of Solubilities . ResearchGate. [Link]

-

Intermolecular Forces and Solubilities . Chemistry LibreTexts. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications. [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties . DTIC. [Link]

-

3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970 . PubChem. [Link]

-

Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy . The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . SciELO. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00015G [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. brainly.com [brainly.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 13. scielo.br [scielo.br]

- 14. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Mass Spectrometry Fragmentation Pathways for 3,4-Dibromopentanoic Acid: An In-Depth Technical Guide

Executive Summary & Physicochemical Context

3,4-Dibromopentanoic acid (C₅H₈Br₂O₂) is a halogenated aliphatic carboxylic acid of significant interest in synthetic chemistry and environmental toxicology, often identified as a highly potent brominated disinfection byproduct (Br-DBP) in water treatment[1]. The structural characterization of this molecule relies heavily on advanced mass spectrometry (MS). Because of the molecule's high polarity and the presence of two labile carbon-bromine bonds, selecting the correct ionization strategy and understanding its mechanistic fragmentation pathways are critical for accurate identification and quantification.

This guide provides a comprehensive, self-validating framework for the MS analysis of 3,4-dibromopentanoic acid, detailing both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS) workflows.

Isotopic Signatures: The Foundation of Self-Validation

Before analyzing fragmentation, one must understand the isotopic signature of bromine, which serves as a built-in validation metric for MS data[2]. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

When a molecule contains two bromine atoms, the binomial expansion of these probabilities results in a highly diagnostic 1:2:1 isotopic cluster separated by 2 Da intervals (M, M+2, M+4)[3]. For underivatized 3,4-dibromopentanoic acid (Nominal Mass = 258 Da), the molecular ion cluster will appear at:

-

m/z 258 (⁷⁹Br₂) – ~25% relative abundance

-

m/z 260 (⁷⁹Br⁸¹Br) – ~50% relative abundance

-

m/z 262 (⁸¹Br₂) – ~25% relative abundance

Causality in Analysis: Any protocol identifying this compound must monitor this specific isotopic cluster. If the 1:2:1 ratio is distorted, it immediately indicates isobaric matrix interference or co-elution, triggering a self-correcting review of the chromatographic separation[2].

Mechanistic Fragmentation Pathways

The choice of ionization dictates the energy transferred to the molecule, fundamentally altering its fragmentation pathway.

Electron Ionization (EI-MS) at 70 eV

EI is a "hard" ionization technique that strips an electron to form a radical cation [M]⁺[4]. Because 70 eV imparts significant internal energy, the molecular ion of 3,4-dibromopentanoic acid is typically of low abundance, rapidly undergoing the following primary cleavages[3]:

-

Alpha-Cleavage: The loss of the carboxyl radical (•COOH, 45 Da) yields a dibrominated carbocation at m/z 213, 215, and 217[3].

-

Hydroxyl Loss: Expulsion of the hydroxyl radical (•OH, 17 Da) generates an acylium ion at m/z 241, 243, and 245[3].

-

Halogen Cleavage: Homolytic cleavage of the weak C-Br bond expels a bromine radical (•Br, 79/81 Da), leaving a monobrominated fragment at m/z 179 and 181[3].

Electrospray Ionization (ESI-MS/MS)

For liquid chromatography (LC-MS), negative mode ESI is the logical choice. The carboxylic acid moiety readily donates a proton in polar solvents, forming a stable deprotonated precursor ion [M-H]⁻ at m/z 257, 259, and 261. Upon Collision-Induced Dissociation (CID), the molecule undergoes specific neutral losses.

Figure 1: ESI-MS/MS negative mode fragmentation pathway of 3,4-dibromopentanoic acid.

Quantitative Data Summaries

The following tables summarize the expected fragment ions to facilitate rapid spectral interpretation.

Table 1: Predicted EI-MS Fragments (Underivatized, 70 eV) [3]

| m/z Cluster | Isotopic Ratio | Fragment Identity | Neutral Loss |

| 258 / 260 / 262 | 1:2:1 | Molecular Ion [M]⁺ | None |

| 241 / 243 / 245 | 1:2:1 | Acylium Ion [M - OH]⁺ | 17 Da (•OH) |

| 213 / 215 / 217 | 1:2:1 | Alkyl Cation [M - COOH]⁺ | 45 Da (•COOH) |

| 179 / 181 | 1:1 | Monobrominated Cation [M - Br]⁺ | 79/81 Da (•Br) |

| 178 / 180 | 1:1 | Dehydrohalogenated Ion [M - HBr]⁺ | 80/82 Da (HBr) |

Table 2: ESI-MS/MS Fragments (Negative Mode, CID)

| m/z Cluster | Isotopic Ratio | Fragment Identity | Neutral Loss |

| 257 / 259 / 261 | 1:2:1 | Precursor Ion [M-H]⁻ | None |

| 213 / 215 / 217 | 1:2:1 | Decarboxylated Carbanion | 44 Da (CO₂) |

| 177 / 179 | 1:1 | Dehydrohalogenated Anion | 80/82 Da (HBr) |

| 133 / 135 | 1:1 | Secondary Fragment [M-H - CO₂ - HBr]⁻ | 124/126 Da |

| 79 / 81 | 1:1 | Bromide Anion [Br]⁻ | Heterolytic Cleavage |

Self-Validating Experimental Protocols

Direct GC-MS analysis of 3,4-dibromopentanoic acid is flawed; the polar -COOH group causes severe peak tailing and irreversible hydrogen bonding with the column stationary phase. Causality: To resolve this, the protocol below utilizes chemical derivatization (silylation) to replace the acidic proton with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability[4].

Figure 2: Self-validating GC-MS analytical workflow utilizing BSTFA derivatization.

Step-by-Step GC-MS Methodology

-

Internal Standardization: Spike 100 µL of the sample extract with a known concentration of a stable isotope-labeled standard (e.g., ¹³C-labeled carboxylic acid).

-

Self-Validation Check: The recovery of this standard mathematically corrects for matrix suppression and incomplete derivatization yields[4].

-

-

Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to the sample vial. Cap tightly and incubate at 60–70 °C for 30 minutes[4].

-

Causality: TMCS acts as a powerful catalyst, increasing the silylation rate of the sterically hindered target molecule.

-

-

Chromatographic Separation: Inject 1 µL of the cooled, derivatized sample into a GC-MS system equipped with an HP-5ms column (30 m x 0.25 mm, 0.25 µm)[4]. Program the oven to start at 60 °C (hold 1 min), then ramp at 15 °C/min to 300 °C (hold 5 min)[4].

-

Causality: The slow ramp ensures baseline resolution of the target analyte from other halogenated environmental matrix components.

-

-

Data Acquisition (SIM Mode): Operate the MS in Electron Ionization (EI) mode at 70 eV. Instead of full scan, utilize Selected Ion Monitoring (SIM) mode[4]. Target the derivatized target ions (accounting for the +72 Da mass shift from the TMS group).

-

Self-Validation Check: Program the SIM to monitor the M, M+2, and M+4 ions simultaneously. The data system must confirm the 1:2:1 abundance ratio to definitively validate peak identity and rule out false positives[4].

-

References

- Benchchem. "3,4-Dibromopentanoic Acid - Benchchem". Benchchem.

- Benchchem. "2,5-Dibromopentanoic Acid | Bifunctional Building Block - Benchchem". Benchchem.

- Lu, et al. "Combining high resolution mass spectrometry with a halogen extraction code to characterize and identify brominated disinfection byproducts formed during ozonation".

- ACS Publications. "Halogenated Organic Compounds Identified in Hydraulic Fracturing Wastewaters Using Ultrahigh Resolution Mass Spectrometry". Environmental Science & Technology.

Sources

Thermodynamic Stability and Degradation Kinetics of 3,4-Dibromopentanoic Acid at Room Temperature

Executive Summary

In my tenure overseeing compound library integrity and assay development, the handling of halogenated aliphatic acids like 3,4-dibromopentanoic acid (3,4-DBPA) frequently presents a deceptive kinetic profile. While seemingly stable on the benchtop in its solid state, its vicinal dibromide architecture harbors latent thermodynamic vulnerabilities when introduced into solution. 3,4-DBPA (Molecular Weight: 259.92 g/mol ) is a highly versatile building block utilized extensively in medicinal chemistry for constructing complex functionalized molecules[1][2]. However, at room temperature (25°C), its stability is highly conditional. This whitepaper dissects the thermodynamic drivers of its degradation, outlines the causality behind specific kinetic barriers, and provides field-proven, self-validating protocols for empirical stability assessment.

Structural Thermodynamics & Kinetic Barriers

At standard room temperature (25°C), the isolated solid state of 3,4-DBPA exhibits robust thermodynamic stability. The primary kinetic barrier preventing spontaneous degradation is the high activation energy ( Ea ) required to cleave the robust C-Br bonds homolytically or heterolytically without external catalysis.

However, when transitioned into a solvent matrix, the molecule's stability becomes a function of the solvent's dielectric constant, nucleophilicity, and pH. The vicinal dibromide moiety is inherently electron-withdrawing, increasing the acidity of the carboxylic acid proton. More critically, the spatial arrangement of the halogens relative to the carboxylate group establishes a competitive landscape between intermolecular solvolysis and intramolecular cyclization.

Mechanistic Degradation Pathways at 25°C

Understanding why 3,4-DBPA degrades requires analyzing the energetic favorability of its potential reaction coordinates at room temperature.

-

Intramolecular Lactonization (Thermodynamic Sink): The carboxylic acid moiety is not merely a passive functional group; it acts as an internal nucleophile. In polar aprotic solvents (like DMSO), the carboxylate oxygen can attack the C4 position. Because forming a 5-membered ring is entropically highly favored, this intramolecular SN2 displacement of the C4 bromine leads to the formation of 3-bromo- γ -valerolactone. At 25°C, the activation energy for this cyclization is relatively low, making it the primary degradation pathway in neutral, polar solutions.

-

Base-Catalyzed Dehydrobromination (Kinetic Product): In aqueous media where the pH exceeds 7.0, hydroxide ions facilitate an E2 elimination. The abstraction of a β -proton leads to the expulsion of a bromide ion, yielding bromopentenoic acid. In the absence of an external base, the neutral carboxylic acid is insufficient to overcome the high kinetic barrier of anti-periplanar transition state formation at 25°C, rendering this pathway slow under acidic conditions[3].

-

Reductive Debromination: While vicinal dibromides can undergo debromination to form alkenes, this pathway is kinetically inaccessible at room temperature without specific reducing agents (e.g., zinc powder) or microwave irradiation[4].

Fig 1. Divergent thermodynamic degradation pathways of 3,4-DBPA at room temperature.

Empirical Stability Data

High-throughput screening libraries often store compounds in DMSO; however, the probability of compound integrity can drop significantly over months at room temperature due to hygroscopicity and subsequent hydrolysis or cyclization[5]. Furthermore, in non-sterile aqueous environments, brominated organic compounds are susceptible to rapid microbial degradation[6].

| Solvent Matrix | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) at 25°C | Kinetic Barrier ( Ea ) |

| Solid State (Anhydrous) | None (Stable) | > 5 years | High |

| Aqueous Buffer (pH 4.0) | Lactonization | ~180 days | Moderate |

| Aqueous Buffer (pH 8.0) | Dehydrobromination | ~14 days | Low |

| DMSO (Anhydrous) | Lactonization | ~300 days | Moderate-High |

| Non-Sterile Groundwater | Microbial Biodegradation | 3 to 7 days | Enzymatically Lowered |

Experimental Workflows: Self-Validating Stability Protocols

To accurately assess the shelf-life of 3,4-DBPA for drug development assays, we must employ a self-validating kinetic protocol .

Why self-validating? A common pitfall in stability assays is assuming that the disappearance of the parent peak in chromatography equates to chemical degradation. It could easily be physical precipitation or adsorption to the vial walls. To ensure this protocol is self-validating, it employs a dual-verification mechanism: the stoichiometric disappearance of the parent [M−H]− ion must quantitatively match the appearance of the γ -lactone or bromopentenoic acid product ions.

Step-by-Step Methodology

-

Matrix Preparation: Prepare a 20 mM stock solution of 3,4-DBPA in anhydrous, HPLC-grade DMSO.

-

Aliquoting and Environmental Control: Distribute 100 µL aliquots into sealed amber glass vials (to prevent photolytic homolytic cleavage of the C-Br bond) and clear vials (to act as a photo-degradation control). Incubate in a controlled environmental chamber at 25°C.

-

Orthogonal Sampling: At t=0,7,14,21, and 30 days, extract a 10 µL aliquot. Crucial Causality Step: Immediately quench the aliquot in 990 µL of cold (-20°C) acetonitrile containing 1 µg/mL of 2-bromopentanoic acid as an internal standard. The cold organic solvent instantly arrests any ongoing reactions, freezing the kinetic profile, while the internal standard corrects for ionization suppression in the MS source.

-

LC-MS/MS Analysis: Inject the quenched sample onto a C18 reverse-phase column. Utilize a gradient of water/acetonitrile supplemented with 0.1% formic acid. Monitor the parent mass [M−H]− (m/z 257/259/261, leveraging the distinct 1:2:1 isotopic signature of the two bromine atoms to confirm structural integrity).

-

Kinetic Modeling: Plot ln([A]/[A]0) versus time. A linear fit confirms pseudo-first-order degradation kinetics, allowing for the precise calculation of the degradation rate constant ( k ) and half-life ( t1/2 ).

Fig 2. Self-validating kinetic workflow for empirical stability assessment.

Storage & Handling Guidelines

Based on the thermodynamic profiles and empirical data, the following handling imperatives must be strictly adhered to when utilizing 3,4-DBPA in synthetic or analytical workflows:

| Parameter | Recommendation | Mechanistic Rationale |

| Temperature | 2°C to 8°C (Long-term) | Suppresses the thermal activation energy required for intramolecular lactonization. |

| Light Exposure | Amber vials / Dark storage | Prevents UV-induced homolytic cleavage of the C-Br bond (photolysis). |

| Solvent Matrix | Anhydrous, non-nucleophilic | Prevents solvolysis and base-catalyzed E2 elimination pathways. |

| Sterility | 0.22 µm filtration for aqueous | Prevents rapid microbial biodegradation of the brominated carbon backbone[6]. |

Sources

- 1. 3,4-Dibromopentanoic Acid [benchchem.com]

- 2. 3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Structural Elucidation and X-Ray Crystallography of 3,4-Dibromopentanoic Acid: A Comprehensive Technical Guide

Introduction and Physicochemical Profiling

3,4-Dibromopentanoic acid (C₅H₈Br₂O₂) is a highly reactive, bifunctional brominated organic compound utilized as a critical building block in complex chemical syntheses and medicinal chemistry[1]. Featuring two adjacent chiral centers (C3 and C4) bearing heavy bromine atoms, alongside a terminal carboxylic acid, it presents a unique profile for crystallographic study. Understanding its solid-state architecture is paramount for researchers developing novel synthetic intermediates or investigating its derivatives' inhibitory effects on metabolic enzymes ()[1].

Causality in Profiling: The compound possesses a molecular weight of 259.92 g/mol and a Topological Polar Surface Area (TPSA) of 37.3 Ų ()[2]. The presence of the carboxylic acid group dictates strong hydrogen-bonding capabilities (acting as both donor and acceptor), while the vicinal dibromide motif introduces significant dipole-dipole interactions and van der Waals forces[3]. These properties inherently drive the molecule to form stable, highly ordered crystal lattices, making it an excellent candidate for single-crystal X-ray diffraction (SC-XRD).

Table 1: Physicochemical Properties of 3,4-Dibromopentanoic Acid

| Property | Value | Source / Rationale |

| Molecular Formula | C₅H₈Br₂O₂ | Standard composition[1] |

| Molecular Weight | 259.92 g/mol | Exact mass dictates X-ray scattering power[2] |

| XLogP3 | 1.7 | Indicates moderate lipophilicity[2] |

| Hydrogen Bond Donors | 1 | Carboxylic acid -OH[2] |

| Hydrogen Bond Acceptors | 2 | Carboxylic acid C=O and -OH[2] |

| Topological Polar Surface Area | 37.3 Ų | Influences solvent selection for crystallization[2] |

Experimental Methodology: Synthesis and Single-Crystal Growth

To achieve diffraction-quality crystals, the purity of the starting material is non-negotiable. Impurities disrupt the periodic lattice, leading to twinning or amorphous precipitation.

Synthesis & Purification Protocol

3,4-Dibromopentanoic acid is typically synthesized via the electrophilic bromination of 3-pentenoic acid or related alkene precursors ()[4].

-

Reaction: Dissolve 1.0 equivalent of 3-pentenoic acid in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Cool the system to 0 °C.

-

Bromination: Add 1.05 equivalents of molecular bromine (Br₂) dropwise. The reaction is self-indicating; the disappearance of the red-brown bromine color confirms consumption.

-

Workup: Evaporate volatile materials under reduced pressure. The crude product must be purified via vacuum distillation or silica gel chromatography to achieve >99% purity[5].

Self-Validating Crystal Growth Protocol (Vapor Diffusion)

Causality: Vapor diffusion is selected over slow evaporation to maintain a constant temperature, thereby preventing convection currents that cause crystal defects. A binary solvent system is used: a good solvent (e.g., diethyl ether) and an antisolvent (e.g., pentane).

-

Preparation: Dissolve 50 mg of purified 3,4-dibromopentanoic acid in 0.5 mL of diethyl ether in a 2 mL inner vial.

-

Diffusion Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of pentane. Seal the outer vial tightly.

-

Incubation: Store the setup in a vibration-free environment at 4 °C. The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the solubility and pushing the system into the metastable zone, promoting controlled nucleation.

-

Validation: After 48-72 hours, harvest the crystals. Examine them under a polarized light microscope. Self-validation step: Complete extinction of light upon rotating the polarizer confirms the presence of a single, highly ordered crystal lattice (birefringence) rather than an amorphous solid.

Caption: Workflow for synthesis, crystallization, and XRD analysis.

X-Ray Diffraction Acquisition and Structural Refinement

The presence of two bromine atoms per molecule significantly influences the X-ray diffraction strategy. Bromine is a heavy atom (Z=35) with substantial electron density, which dominates the scattering process.

Data Collection Protocol

-

Mounting: Select a colorless block crystal (approx. 0.2 x 0.1 x 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

-

Cryocooling: Instantly transfer the crystal to the diffractometer goniometer bathed in a 100 K nitrogen gas stream. Causality: Cryocooling minimizes the thermal vibrations (Debye-Waller factors) of the lighter carbon and oxygen atoms, preventing their electron density from being "washed out" by the dominant bromine atoms ()[5].

-

Acquisition: Utilize Cu-Kα radiation (λ = 1.54178 Å). Causality: Copper radiation is specifically chosen over Molybdenum because the anomalous scattering signal ( f′′ ) of bromine is significantly maximized at the Cu-Kα wavelength. This anomalous dispersion is critical for determining the absolute configuration (Flack parameter) of the C3 and C4 chiral centers.

-

Integration & Scaling: Process the frames using crystallographic software. Apply a multi-scan absorption correction. Self-validation step: Ensure the internal agreement factor ( Rint ) is < 0.05 during data reduction, confirming high data redundancy and quality.

Table 2: Representative Crystallographic Parameters for 3,4-Dibromopentanoic Acid (Note: Parameters reflect typical values for vicinal dibromo-carboxylic acids derived from structural analogs[5])

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ (Chiral) or P2₁/c (Racemic) |

| Temperature | 100(2) K |

| Radiation | Cu-Kα (λ = 1.54178 Å) |

| Absorption Coefficient (μ) | > 8.0 mm⁻¹ (Due to Br atoms) |

| Refinement Method | Full-matrix least-squares on F2 |

| Absolute Structure Parameter (Flack) | ~0.02 (Indicates correct stereochemistry) |

Structural Features and Intermolecular Interactions

Solving the structure typically utilizes dual-space algorithms (e.g., SHELXT), followed by refinement using SHELXL. The solid-state architecture is governed by a hierarchy of intermolecular forces.

Lattice Stabilization Mechanisms

-

Hydrogen Bonding: The fundamental building block of the crystal lattice is the carboxylic acid dimer. Two molecules of 3,4-dibromopentanoic acid align head-to-head, forming strong O-H···O hydrogen bonds. In graph-set notation, this is described as an R22(8) motif. This dimerization effectively neutralizes the polar heads, creating a lipophilic exterior.

-

Halogen Bonding: The bromine atoms are not merely passive heavy atoms; they actively participate in lattice stabilization. The anisotropic charge distribution on the bromine atom creates a region of positive electrostatic potential (the "σ-hole") along the C-Br bond axis. This interacts with electron-rich regions (like the carbonyl oxygen of an adjacent dimer or another bromine atom), forming Type II halogen bonds.

-

Steric Packing: The flexible aliphatic backbone adopts a conformation that minimizes steric clash between the bulky vicinal bromines, typically favoring an antiperiplanar arrangement where possible.

Caption: Logical mapping of functional groups to intermolecular forces stabilizing the lattice.

Conclusion

The structural elucidation of 3,4-dibromopentanoic acid requires a meticulous approach, balancing the heavy-atom effects of bromine with the subtle scattering of the aliphatic and carboxylic acid moieties. By employing optimized vapor diffusion crystallization, cryogenic data collection, and leveraging anomalous dispersion, researchers can unambiguously determine its absolute configuration and map the complex interplay of hydrogen and halogen bonding that defines its solid-state behavior.

References

-

National Center for Biotechnology Information - PubChem Compound Summary for CID 15089970, 3,4-Dibromopentanoic acid. PubChem. URL:[Link]

-

Max Planck Society (MPG.PuRe) - Supporting Information: X-ray Crystal Structure Analysis of Halogenated Compounds. URL: [Link]

-

Detty, M. R., et al. - Chalcogen(IV)−Chalcogen(II) Redox Cycles. 1. Halogenation of Organic Substrates. Organometallics, ACS Publications. URL:[Link]

Sources

Application Note & Synthesis Protocol: 3,4-Dibromopentanoic Acid

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3,4-dibromopentanoic acid. The synthesis is achieved through the electrophilic addition of molecular bromine across the carbon-carbon double bond of pent-3-enoic acid. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for producing this versatile brominated intermediate. The narrative delves into the underlying reaction mechanism, provides detailed procedural steps, outlines critical safety precautions, and offers guidance on product characterization and troubleshooting.

Introduction and Scientific Principle

3,4-Dibromopentanoic acid is a valuable halogenated carboxylic acid that serves as a building block in organic synthesis.[1] Its structure, featuring vicinal bromine atoms and a terminal carboxylic acid, offers multiple reactive sites for subsequent functional group transformations, making it a useful intermediate in the development of more complex molecules, including potential therapeutic agents.[1]

The synthesis protocol described herein relies on one of the fundamental reactions in organic chemistry: the electrophilic halogenation of an alkene.[2] The most direct precursor for this synthesis is pent-3-enoic acid. When molecular bromine (Br₂) approaches the electron-rich π-bond of the alkene, it becomes polarized, initiating an electrophilic attack.

Reaction Mechanism: The reaction proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate.[1][2]

-

Electrophilic Attack: The π-bond of pent-3-enoic acid attacks one of the bromine atoms in the Br₂ molecule, displacing a bromide ion (Br⁻).

-

Formation of Bromonium Ion: A three-membered cyclic bromonium ion is formed. This intermediate prevents rotation around the carbon-carbon bond and dictates the stereochemical outcome of the reaction.

-

Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbons of the bromonium ion. This attack occurs from the side opposite to the bromonium ring, resulting in a stereospecific anti-addition of the two bromine atoms across the former double bond.[2]

Below is a diagram illustrating the overall reaction scheme.

Caption: Overall reaction for the synthesis of 3,4-dibromopentanoic acid.

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

-

Molecular Bromine (Br₂): Extremely toxic, corrosive, and volatile. Causes severe chemical burns upon skin contact and is highly toxic upon inhalation. Always handle liquid bromine with extreme caution, using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves over butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat. Ensure an emergency eyewash and safety shower are immediately accessible.

-

Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

-

3,4-Dibromopentanoic Acid: As a halogenated organic acid, the product should be handled with care. It is expected to be a skin and eye irritant.[3][4][5]

-

Pressure: Do not tightly cap any vessel containing bromine or the reaction mixture, as pressure can build up.

Materials and Experimental Protocol

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (Example Scale) | Molar Equivalents |

| Pent-3-enoic acid | C₅H₈O₂ | 100.12 | 5.00 g | 1.00 |

| Molecular Bromine | Br₂ | 159.81 | 8.38 g (2.69 mL) | 1.05 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~5 g (for 10% solution) | Quenching Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | Drying Agent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | Wash |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | Wash |

Step-by-Step Synthesis Procedure

A. Reaction Setup

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser with a drying tube (filled with CaCl₂) or a nitrogen inlet.

-

Dissolve pent-3-enoic acid (5.00 g, 49.9 mmol) in 50 mL of dichloromethane (DCM) in the reaction flask.

-

Cool the flask to 0°C using an ice-water bath. Stir the solution gently.

-

In the fume hood, carefully measure molecular bromine (2.69 mL, 52.4 mmol) and dissolve it in 25 mL of DCM in the dropping funnel.

-

Causality Note: Using a slight excess (1.05 eq.) of bromine ensures the complete consumption of the starting alkene.

-

B. Bromine Addition

-

Add the bromine solution dropwise from the dropping funnel to the stirred solution of pent-3-enoic acid over approximately 30-45 minutes.

-

Maintain the reaction temperature at 0°C during the addition. The characteristic reddish-brown color of bromine should disappear as it reacts. A persistent pale orange/yellow color indicates the reaction is nearing completion.

-

Causality Note: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of unwanted side products.

-

C. Reaction Completion and Work-up

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture again to 0°C. To quench any unreacted bromine, slowly add 10% aqueous sodium thiosulfate solution dropwise until the reddish-brown color completely disappears and the solution becomes colorless.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution may occur), and then with 50 mL of saturated sodium chloride (brine) solution.

-

Causality Note: The NaHCO₃ wash neutralizes any residual HBr that may have formed, and the brine wash helps to remove water from the organic layer, facilitating drying.

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and rinse the solid with a small amount of fresh DCM.

-

Remove the solvent from the combined filtrate using a rotary evaporator under reduced pressure.

D. Purification

-

The resulting crude product, a pale yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of 3,4-dibromopentanoic acid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

| Property | Value | Source |

| IUPAC Name | 3,4-dibromopentanoic acid | [6] |

| Molecular Formula | C₅H₈Br₂O₂ | [6][7] |

| Molecular Weight | 259.92 g/mol | [6] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |

| Boiling Point | Data not readily available; high boiling point expected | N/A |

Expected Analytical Data:

-

¹H NMR: Proton NMR should show characteristic peaks corresponding to the CH₃, CH-Br, CH-Br, and CH₂-COOH protons. The integration of these peaks should correspond to a 3:1:1:2 ratio.

-

¹³C NMR: Carbon NMR should show five distinct signals corresponding to the five carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).

-

Yield: A typical yield for this type of reaction would be in the range of 70-90%, depending on the purity of the starting materials and the precision of the experimental technique.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction does not go to completion (starting material remains) | Insufficient bromine added; bromine decomposed before use. | Add a small additional amount of bromine solution. Ensure bromine used is of good quality. |

| Product is a dark, tarry substance | Reaction temperature was too high; bromine was added too quickly. | Maintain strict temperature control at 0°C during addition. Ensure slow, dropwise addition. |

| Low yield after work-up | Product is partially soluble in the aqueous wash solutions. | Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with a small portion of DCM. |

| Persistent emulsion during extraction | Insufficient brine wash. | Add more saturated brine solution and swirl gently, rather than shaking vigorously, to break the emulsion. |

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 3,4-dibromopentanoic acid via the electrophilic bromination of pent-3-enoic acid. By adhering to the procedural steps and safety precautions outlined, researchers can effectively produce this valuable synthetic intermediate for further applications in chemical and pharmaceutical research. The provided mechanistic insights and troubleshooting guide serve to empower the user with a deeper understanding of the reaction, ensuring a higher probability of success.

References

-

PubChem. 3,4-Dibromopentanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. 2,4-Dibromo-3-pentanone. Organic Syntheses. Available from: [Link]

-

PubChem. (E)-2-bromopent-3-enoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (E)-5-(3-bromophenoxy)pent-3-enoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Vaia. Show how you might prepare 1-penten-3-one from 3-pentanone. Vaia. Available from: [Link]

-

Canadian Science Publishing. 5-BROMOPENTANOIC ACID AND 2,5-DIBROMOPENTANOIC ACID. Canadian Journal of Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. PubMed Central. Available from: [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

-

Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Collections | Kyushu University Library. Available from: [Link]

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available from: [Link]

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available from: [Link]

- Google Patents. US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters. Google Patents.

- Google Patents. CN101157608A - Method for preparing 4-pentenoic acid. Google Patents.

- Google Patents. CN103864569A - Simple preparation method for 1,4-dibromopentane. Google Patents.

Sources

- 1. 3,4-Dibromopentanoic Acid [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 3,4-Dibromopentanoic acid | C5H8Br2O2 | CID 15089970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

HPLC-UV method development for 3,4-dibromopentanoic acid analysis

Application Note: Advanced HPLC-UV Method Development for 3,4-Dibromopentanoic Acid

Executive Summary & Chemical Context

The quantification of small, halogenated aliphatic carboxylic acids like 3,4-dibromopentanoic acid presents a classic chromatographic challenge. Lacking a conjugated π -electron system, this molecule exhibits negligible UV absorbance in the standard operational range (>250 nm)[1]. Its detection relies entirely on the weak absorbance of the carboxylate carbonyl group and the auxochromic effect of the bromine atoms, which restrict direct UV detection to the low-UV region (205–220 nm).

As a Senior Application Scientist, I have designed this protocol to address two distinct analytical objectives:

-

Bulk Assay & Purity (High Concentration): Utilizes direct Reversed-Phase HPLC (RP-HPLC) with low-UV detection and rigorous ion suppression.

-

Trace Impurity Analysis (Low Concentration / PGTI): Employs a pre-column derivatization strategy to append a strong chromophore, shifting detection to the visible spectrum to eliminate matrix interference[2].

Both methodologies are engineered as self-validating systems, ensuring compliance with the latest [3].

Method Development Rationale & Causality

The Challenge of Direct Analysis (Method A)

To retain a polar, acidic molecule like 3,4-dibromopentanoic acid (estimated pKa ~4.0) on a hydrophobic C18 stationary phase, ion suppression is mandatory [1]. The mobile phase pH must be maintained at least 1.5 units below the pKa (target pH ~2.5) to keep the analyte in its neutral, protonated state.

-

Buffer Selection: Trifluoroacetic acid (TFA) is commonly used for ion suppression but absorbs strongly below 215 nm, causing severe baseline drift during gradient elution. Therefore, 0.1% Phosphoric acid ( H3PO4 ) is selected due to its excellent UV transparency down to 195 nm.

-

Column Selection: Because the analyte is highly polar, initial gradient conditions require >90% aqueous mobile phase. Standard C18 columns suffer from ligand folding (phase dewetting) under these conditions. An AQ-type C18 column (polar-endcapped) is utilized to prevent phase collapse and maintain reproducible retention times.

The Necessity of Derivatization for Trace Analysis (Method B)

If 3,4-dibromopentanoic acid is monitored as a Potential Genotoxic Impurity (PGTI), direct low-UV detection lacks the requisite specificity and sensitivity. To solve this, we utilize 2-Nitrophenylhydrazine (2-NPH) in the presence of the coupling agent EDC. This reaction covalently attaches a nitrophenyl group to the carboxylic acid, inducing a massive bathochromic shift. The resulting derivative absorbs strongly at 400 nm , moving detection completely out of the noisy low-UV region and ensuring zero interference from typical pharmaceutical matrices[2][4].

Decision tree for 3,4-dibromopentanoic acid HPLC-UV method selection and lifecycle validation.

Quantitative Data Summary

Table 1: Optimized Chromatographic Conditions

| Parameter | Method A: Direct Assay (Low-UV) | Method B: Trace Derivatization (Visible) |

| Column | C18-AQ (150 x 4.6 mm, 3 µm) | Standard C18 (150 x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% H3PO4 in Ultrapure Water | 0.1% Formic Acid in Ultrapure Water |

| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | 100% Acetonitrile (HPLC Grade) |

| Gradient | 5% B to 60% B (15 min) | 30% B to 90% B (20 min) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp | 30°C | 40°C |

| Detection ( λ ) | 210 nm | 400 nm |

| Injection Vol. | 10 µL | 20 µL |

Step-by-Step Experimental Protocols

Method A: Direct HPLC-UV Protocol (Bulk Assay)

Self-Validating System Suitability Testing (SST): Before sample analysis, inject the working standard (100 µg/mL) five times. The system is valid only if: Peak Area %RSD ≤ 2.0%, USP Tailing Factor ( Tf ) ≤ 1.5, and Theoretical Plates ( N ) ≥ 5000.

-

Mobile Phase Preparation:

-

Phase A: Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of Milli-Q water. Filter through a 0.22 µm PES membrane.

-

Phase B: Degas 1000 mL of HPLC-grade Acetonitrile.

-

-

Standard Preparation: Accurately weigh 10.0 mg of 3,4-dibromopentanoic acid reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 90:10 v/v) to create a 1 mg/mL stock. Dilute to 100 µg/mL for the working standard.

-

Sample Preparation: Weigh the sample to achieve a target concentration of ~100 µg/mL in the Diluent. Sonicate for 10 minutes at room temperature, then filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

Execution: Run the SST sequence. Upon passing, execute the gradient method detailed in Table 1. Wash the column with 90% Acetonitrile for 10 minutes post-analysis to remove strongly retained hydrophobic impurities.

Method B: Pre-Column Derivatization Protocol (Trace Analysis)

Causality Check: Pyridine is added to the EDC solution to act as a basic catalyst, accelerating the formation of the active O-acylisourea intermediate and maximizing derivatization efficiency.

-

Reagent Preparation:

-

Reagent 1 (2-NPH): Dissolve 20 mg of 2-Nitrophenylhydrazine hydrochloride in 1.0 mL of absolute ethanol (0.1 M).

-

Reagent 2 (EDC): Dissolve 38 mg of EDC·HCl in 1.0 mL of absolute ethanol containing 3% (v/v) pyridine (0.2 M).

-

-

Derivatization Reaction:

-

Transfer 100 µL of the aqueous sample (or standard) containing trace 3,4-dibromopentanoic acid into a 2.0 mL amber glass reaction vial.

-

Add 100 µL of Reagent 1 and vortex for 5 seconds.

-

Add 100 µL of Reagent 2 and vortex for 5 seconds.

-

Cap the vial and incubate in a heating block at 60°C for 20 minutes [5].

-

-

Quenching & Dilution:

-

Remove the vial and immediately cool in an ice bath for 2 minutes to stop the reaction.

-

Dilute the mixture with 700 µL of Mobile Phase A (0.1% Formic Acid) to stabilize the derivative and match the initial gradient conditions.

-

-

Execution: Inject 20 µL of the derivatized mixture into the HPLC, monitoring at 400 nm. The derivative will elute as a sharp, highly symmetrical peak distinct from the unreacted 2-NPH reagent front.

Analytical Method Validation Framework

To ensure trustworthiness and regulatory compliance, the methods must be validated according to the framework[3][6]. Below is a summary of the expected validation metrics based on historical performance of halogenated aliphatic acids.

Table 2: ICH Q2(R2) Validation Summary & Acceptance Criteria

| Validation Parameter | ICH Q2(R2) Requirement | Method A (Assay) Target | Method B (Trace) Target |

| Specificity | Resolution from impurities/matrix | No interference at 210 nm | No interference at 400 nm |

| Linearity Range | Assay: 80-120%; Impurity: LOQ-120% | 50 – 150 µg/mL ( R2≥0.999 ) | 0.1 – 10 µg/mL ( R2≥0.995 ) |

| Accuracy (Recovery) | Spike recovery at 3 levels | 98.0% – 102.0% | 90.0% – 110.0% |

| Precision (Repeatability) | %RSD of 6 replicates | ≤ 1.0% | ≤ 5.0% |

| Limit of Detection (LOD) | S/N ≥ 3 | ~2.0 µg/mL | ~0.02 µg/mL |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~6.0 µg/mL | ~0.06 µg/mL |

Conclusion

The dual-method approach detailed above provides a comprehensive analytical control strategy for 3,4-dibromopentanoic acid. By understanding the physicochemical limitations of the molecule—specifically its lack of a strong chromophore—analysts can deploy direct low-UV detection with ion suppression for routine bulk assays, and pivot to a robust 2-NPH derivatization strategy when trace-level sensitivity and high specificity are mandated.

References

-

Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

-

Title: Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines Source: Journal of Chromatography A (via ResearchGate) URL: [Link]

Sources

- 1. 3,4-Dibromopentanoic Acid [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 6. database.ich.org [database.ich.org]

Application Note: Esterification of 3,4-Dibromopentanoic Acid with Primary Alcohols

Executive Summary

The esterification of halogenated aliphatic acids is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. 3,4-dibromopentanoic acid presents a unique synthetic challenge due to the presence of vicinal dibromides, which are highly sensitive to elimination reactions under basic or high-heat conditions. This application note provides a comprehensive, causality-driven guide to esterifying 3,4-dibromopentanoic acid with primary alcohols, prioritizing mild coupling conditions to preserve the structural integrity of the dihalide backbone.

Mechanistic Insights & Causality

3,4-dibromopentanoic acid is a 1[1]. However, the vicinal bromines at the C3 and C4 positions dictate the boundaries of acceptable reaction conditions.

The Risk of Elimination: Exposing this substrate to strong bases or excessive thermal energy triggers an E2 dehydrohalogenation pathway, leading to the formation of bromopentenoic acid derivatives. Consequently, traditional 2, which relies on strong acid catalysts (e.g., H₂SO₄) and continuous reflux, introduces a significant risk of thermal degradation and solvolysis, ultimately reducing the yield of the target ester[2].

The Steglich Solution: To circumvent thermal degradation, the 3 is the preferred methodology[3]. This approach utilizes a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to drive the reaction at room temperature.

While N,N'-Dicyclohexylcarbodiimide (DCC) is historically common, this protocol explicitly substitutes DCC with EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The causality behind this choice is purification efficiency: DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from the product without column chromatography. In contrast, EDC produces a water-soluble urea byproduct, enabling a self-validating, chromatography-free purification via simple aqueous washes[4]. Furthermore, DMAP accelerates the reaction by forming a highly electrophilic N-acylpyridinium intermediate, preventing the O-acylisourea from undergoing an unwanted 1,3-rearrangement into an unreactive N-acylurea[4].

Caption: Mechanistic pathways for esterifying 3,4-dibromopentanoic acid.

Experimental Protocols

Preferred Method: Mild Steglich Esterification (EDC/DMAP)

This protocol is designed to be a self-validating system. The use of specific temperature controls prevents intermediate rearrangement, and the biphasic workup systematically eliminates catalysts and byproducts.

Reagents:

-

3,4-dibromopentanoic acid (1.0 eq)

-

Primary Alcohol (e.g., ethanol, benzyl alcohol) (1.2 eq)

-

EDC-HCl (1.2 eq)

-

DMAP (0.1 eq)

-

Anhydrous Dichloromethane (DCM) (0.2 M relative to acid)

Step-by-Step Methodology:

-

Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dibromopentanoic acid (1.0 eq) and the primary alcohol (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Causality: DMAP is added before the coupling agent to ensure it is available to immediately intercept the O-acylisourea intermediate once formed.

-

Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC-HCl (1.2 eq) in portions. Causality: The formation of the O-acylisourea is exothermic. Cooling to 0 °C suppresses the intramolecular 1,3-rearrangement of the intermediate into an unreactive N-acylurea dead-end[4].

-

Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and iodine stain to confirm the consumption of the starting acid.

-

Self-Validating Purification (Workup):

-

Dilute the reaction mixture with additional DCM.

-

Acid Wash: Wash the organic layer twice with 1M HCl. Causality: This protonates the DMAP and the unreacted EDC, driving them and the EDC-urea byproduct into the aqueous phase.

-

Base Wash: Wash the organic layer once with saturated aqueous NaHCO₃. Causality: This deprotonates and removes any unreacted 3,4-dibromopentanoic acid.

-

Brine Wash: Wash with saturated NaCl to remove residual water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3,4-dibromopentanoate ester.

-

Caption: Step-by-step workflow for the modified Steglich esterification protocol.

Alternative Method: Modified Fischer Esterification

If EDC/DMAP is unavailable, a modified Fischer esterification can be utilized. However, strict temperature control is required to mitigate the thermal degradation of the vicinal dibromides.

Step-by-Step Methodology:

-